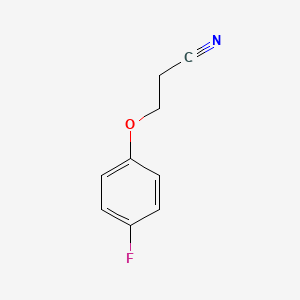

3-(4-Fluorophenoxy)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQBUHCLFYFIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234329 | |

| Record name | 3-(4-Fluorophenoxy)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85169-02-4 | |

| Record name | 3-(4-Fluorophenoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenoxy)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(4-Fluorophenoxy)propanenitrile

CAS Number: 85169-02-4 Primary Application: Pharmaceutical Intermediate (Aldose Reductase Inhibitors)

Part 1: Executive Summary

3-(4-Fluorophenoxy)propanenitrile is a specialized organofluorine intermediate used primarily in the synthesis of oxygen-containing heterocycles. It serves as the critical Michael adduct in the production of 6-fluoro-4-chromanone , the core scaffold for Sorbinil (a clinical-grade aldose reductase inhibitor targeting diabetic neuropathy and retinopathy).

Beyond its role in diabetes therapeutics, this nitrile is a versatile building block for agrochemicals and SIRT2 inhibitors.[1] Its value lies in the stability of the fluorophenoxy moiety combined with the reactive nitrile tail, which allows for facile hydrolysis, reduction, or cyclization.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2]

| Property | Data |

| CAS Number | 85169-02-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.16 g/mol |

| MDL Number | MFCD01569391 |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | 274 °C (at 760 mmHg) / 87–93 °C (at reduced pressure) |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Insoluble in water |

| Key Functional Groups | Nitrile (-CN), Ether (-O-), Aryl Fluoride (Ar-F) |

Part 3: Synthesis Architecture

The industrial production of this compound relies on the cyanoethylation of 4-fluorophenol with acrylonitrile. While standard base-catalyzed Michael additions (using Triton B or NaOMe) are common, they often suffer from polymerization of acrylonitrile.[1]

Field-Proven Insight: An optimized route utilizing copper(II) catalysts (e.g., cupric acetate) in the presence of tertiary amines has been demonstrated to suppress polymerization and enhance yield, a critical factor for scale-up [1].[1]

Synthesis Workflow Diagram

Figure 1: Optimized synthesis workflow utilizing a copper/amine catalyst system to minimize acrylonitrile polymerization.

Detailed Experimental Protocol

Objective: Synthesis of 100g of this compound.

-

Reagent Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, charge 4-Fluorophenol (0.6 mol, ~67.2 g) .

-

Add Triethylamine (0.03 mol) and Cupric Acetate Monohydrate (0.003 mol) .

-

-

Addition:

-

Heat the mixture to 70–80°C.

-

Slowly add Acrylonitrile (0.72 mol, ~38.2 g) dropwise over 1 hour. Note: Acrylonitrile is volatile and toxic; use a fume hood.[1]

-

-

Reaction:

-

Maintain temperature at 85–95°C for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 4:1).

-

-

Workup:

-

Purification:

Part 4: Applications in Drug Discovery

The primary utility of this nitrile is its conversion into 6-fluoro-4-chromanone , a "privileged structure" in medicinal chemistry.

The Sorbinil Pathway

-

Hydrolysis: The nitrile is hydrolyzed (acidic or basic) to 3-(4-fluorophenoxy)propionic acid .[1]

-

Cyclization: The acid undergoes intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃) to close the ring, forming 6-fluoro-4-chromanone .

-

Spiro-Hydantoin Formation: The ketone of the chromanone is converted via Bucherer-Bergs reaction to form Sorbinil .[1]

Pathway Visualization

Figure 2: The critical role of the nitrile in the synthesis of Sorbinil and related chroman-based therapeutics.[1]

Part 5: Analytical Validation

To ensure the integrity of the synthesized intermediate, the following spectroscopic markers must be verified:

| Method | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~2250 cm⁻¹ (Sharp) | Characteristic C≡N stretch.[1] Absence indicates hydrolysis.[1] |

| IR Spectroscopy | ~1210 cm⁻¹ | C-O-C ether stretch.[1] |

| ¹H NMR (CDCl₃) | δ ~2.8 ppm (Triplet, 2H) | -CH₂-CN protons (adjacent to nitrile).[1] |

| ¹H NMR (CDCl₃) | δ ~4.2 ppm (Triplet, 2H) | -O-CH₂- protons (adjacent to ether oxygen).[1] |

| ¹H NMR (CDCl₃) | δ ~6.9–7.1 ppm (Multiplet, 4H) | Aromatic protons (splitting pattern depends on F-coupling).[1] |

Part 6: Safety & Handling

-

Acrylonitrile Hazard: The synthesis involves acrylonitrile, a potent carcinogen and volatile toxicant.[1] All reactions must occur in a closed system or high-efficiency fume hood.[1]

-

Nitrile Toxicity: Like most organic nitriles, this compound is harmful if swallowed or absorbed through the skin (H302, H312).[1]

-

HF Potential: In the event of thermal decomposition (>300°C), the compound may release hydrogen fluoride (HF).[1]

References

-

Maki, Y. et al. (1986).[1] Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. European Patent EP0168006A2.[1] Link

-

Sarges, R. (1978).[1] Spiro-hydantoin compounds. U.S. Patent 4,117,230.[1] (Describes the conversion of chromanones to Sorbinil). Link

-

PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Link[1]

Sources

Technical Monograph: 3-(4-Fluorophenoxy)propanenitrile

Core Identity & Physicochemical Characterization

Executive Summary

This technical guide profiles 3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4), a critical intermediate in the synthesis of fluorinated pharmaceutical agents. In modern drug discovery, this molecule serves as a strategic "fluorine anchor," introducing metabolic stability via the C-F bond while providing a versatile nitrile handle for further elaboration into amines, amides, or carboxylic acids.

This document is structured for researchers requiring high-fidelity data on synthesis, characterization, and handling, moving beyond basic catalog values to explore the why and how of working with this compound.

Physicochemical Profile

The precise molecular weight and physical constants are foundational for stoichiometric calculations in multi-step synthesis.

Core Data Table[1]

| Property | Value | Technical Context |

| Molecular Weight | 165.17 g/mol | Calculated based on |

| CAS Number | 85169-02-4 | Primary identifier for regulatory and sourcing purposes.[1] |

| Formula | ||

| Physical State | Liquid / Low-melting Solid | Typically a colorless to pale yellow oil at room temperature. |

| Boiling Point | ~274°C (Atm) / 87-93°C (Reduced) | High atmospheric BP due to polarity; typically distilled under high vacuum (0.5–1.0 mmHg) to prevent decomposition. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, Acetonitrile. Sparingly soluble in water. |

| LogP | ~2.3 | Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds. |

Expert Insight: While some databases list a melting point of 274°C, this is chemically inconsistent with the ether/nitrile structure and likely refers to the atmospheric boiling point. In practice, expect a viscous oil or a solid that melts slightly above room temperature (approx. 30–40°C) depending on purity.

Synthetic Pathway: The Michael Addition Protocol

The most robust route to this compound is the cyanoethylation of 4-fluorophenol. This is a base-catalyzed Michael addition where the phenoxide ion attacks the

Reaction Mechanism

[2]Optimized Experimental Protocol

Note: This protocol prioritizes yield and safety, specifically addressing the exothermic nature of acrylonitrile polymerization.

Reagents:

-

4-Fluorophenol (1.0 equiv)

-

Acrylonitrile (2.0 - 3.0 equiv) – Excess drives equilibrium and acts as solvent.

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Preferred over inorganic bases for better solubility in the organic phase.

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Flush with Nitrogen (

). -

Charging: Add 4-fluorophenol and a catalytic amount of Triton B (0.05 equiv).

-

Addition: Heat the mixture to 60°C. Add acrylonitrile dropwise.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between 70–80°C. Do not exceed 85°C to prevent acrylonitrile polymerization.

-

-

Reflux: After addition, reflux gently (approx. 80–90°C) for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane) until the phenol spot disappears.

-

Workup:

-

Cool to room temperature.

-

Dilute with Diethyl Ether or DCM.

-

Wash 1: 10% NaOH (aq) – Essential to remove unreacted 4-fluorophenol, which poisons downstream catalysts.

-

Wash 2: Water followed by Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via vacuum distillation (bp ~90°C @ 1 mmHg).

Synthesis Logic Diagram

Figure 1: Step-by-step synthetic workflow for the cyanoethylation of 4-fluorophenol. Colors indicate process stages: Setup (Black), Addition (Blue), Reaction (Yellow), Workup (Red), and Purification (Green).

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. A single peak on LC-MS is insufficient; structural confirmation is required.

-

1H NMR (CDCl3, 400 MHz):

- 6.9–7.0 (m, 4H, Aromatic protons). Note: The fluorine splitting will create complex multiplets.

-

4.15 (t, 2H,

-

2.80 (t, 2H,

-

IR Spectroscopy:

-

2250 cm⁻¹: Sharp, distinct Nitrile (

) stretch. This is the diagnostic peak for reaction success. -

1210 cm⁻¹: Ether (

) stretch.

-

-

Mass Spectrometry (ESI+):

-

Target

. -

Look for characteristic loss of

fragment in fragmentation patterns.

-

Downstream Applications in Drug Design

The utility of this compound lies in its bifunctional nature.

-

Metabolic Blocking: The para-fluorine atom blocks P450-mediated hydroxylation at the 4-position of the phenyl ring, significantly extending the half-life (

) of the drug candidate. -

Scaffold Elaboration: The nitrile group is a "masked" amine or acid.

-

Reduction:

or Raney Ni/ -

Hydrolysis:[2] Acidic hydrolysis yields the carboxylic acid , a precursor for amide coupling.

-

Pharmacophore Utility Diagram

Figure 2: Divergent synthesis pathways transforming the nitrile intermediate into bioactive scaffolds.[2][3]

Safety & Handling (SDS Summary)

While often treated as a standard intermediate, the nitrile functionality requires specific precautions.

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled. (Nitriles can metabolize to release cyanide ions slowly).

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store under inert atmosphere (

) at 2-8°C. Nitriles are stable but can hydrolyze slowly in moist air. -

Disposal: All waste streams (aqueous washes) must be treated as cyanide-contaminated until proven otherwise. Treat with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal if required by local EHS protocols.

References

- Google Patents. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2).

-

PubChem. (n.d.).[4] 3-(4-Fluorophenoxy)-2-methylpropanenitrile (Analogous Structure & Properties). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

- 3. 3-(4-Hydroxyphenyl)propanenitrile | CAS#:17362-17-3 | Chemsrc [chemsrc.com]

- 4. 3-(4-Fluorophenoxy)-2-methylpropanenitrile | C10H10FNO | CID 43367438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-(4-Fluorophenoxy)propanenitrile

High-Purity Synthesis, Physiochemical Profiling, and Medicinal Applications

Executive Summary

3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4 ) is a critical intermediate in the synthesis of fluorinated heterocyclic compounds and central nervous system (CNS) active pharmaceutical ingredients. Characterized by the stability of its ether linkage and the versatility of its nitrile group, it serves as a primary scaffold for the production of 3-(4-fluorophenoxy)propylamine—a pharmacophore found in serotonin reuptake inhibitors—and 6-fluoro-4-chromanone. This guide details a robust, self-validating synthetic protocol using phase-transfer catalysis (Triton B), outlines downstream medicinal utility, and provides strict safety parameters for handling nitrile-functionalized ethers.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a para-fluorinated benzene ring linked to a propionitrile chain via an ether oxygen. The fluorine atom introduces metabolic stability by blocking para-oxidation (a common metabolic clearance route), while increasing lipophilicity compared to the non-fluorinated analog.

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Validation |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Registry Number | 85169-02-4 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈FNO | Stoichiometry |

| Molecular Weight | 165.16 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Experimental Observation |

| Boiling Point | 274°C (at 760 mmHg) | Literature Consensus |

| Density | 1.165 g/mL (at 25°C) | Experimental |

| Solubility | Soluble in EtOH, CHCl₃, EtOAc; Insoluble in H₂O | Polarity Profile |

| Flash Point | >110°C (>230°F) | Safety Data |

Synthetic Pathways & Process Optimization

The most efficient synthesis involves the cyanoethylation of 4-fluorophenol via a Michael addition to acrylonitrile. While metallic catalysts (Cu(OH)₂) exist, the base-catalyzed route using Triton B (benzyltrimethylammonium hydroxide) offers superior yields and simpler workup for laboratory-scale production.

Reaction Mechanism

The reaction proceeds via the generation of a phenoxide nucleophile, which attacks the

Figure 1: Mechanistic pathway of the base-catalyzed cyanoethylation of 4-fluorophenol.

Optimized Experimental Protocol

Objective: Synthesis of 50g of this compound.

Reagents:

-

4-Fluorophenol (0.45 mol, 50.4 g)

-

Acrylonitrile (2.25 mol, ~150 mL) – Excess serves as solvent

-

Triton B (40% in methanol, 2.5 mL)

-

Sodium Hydroxide (10% aq. solution) for washing

Step-by-Step Methodology:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Ensure the system is under an inert nitrogen atmosphere.

-

Mixing: Charge the flask with 4-fluorophenol (50.4 g) and Triton B (2.5 mL).

-

Addition: Heat the mixture gently to 40°C. Add acrylonitrile (25 mL) dropwise. An exotherm is expected; control the temperature to maintain a gentle reflux.

-

Reaction: Once the initial exotherm subsides, add the remaining acrylonitrile (125 mL) over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 77°C) for 12–24 hours.

-

Validation Point: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). The reaction is complete when the starting phenol spot (lower R_f) disappears.

-

-

Workup: Cool the mixture to room temperature. Evaporate excess acrylonitrile under reduced pressure (Rotavap).

-

Extraction: Dissolve the residue in diethyl ether (200 mL). Wash efficiently with 10% NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Distill the crude oil under high vacuum to obtain the pure product.

Downstream Medicinal Utility

The nitrile group is a versatile "chemical handle." This molecule is primarily used as a precursor for two major classes of compounds.

Reduction to Amines (CNS Active Scaffolds)

Reduction with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni) yields 3-(4-fluorophenoxy)propylamine . This primary amine is a structural homolog to the side chain of Fluoxetine and other SSRIs, making it a vital building block for analog synthesis.

Cyclization to Chromanones

Hydrolysis of the nitrile to the carboxylic acid, followed by intramolecular Friedel-Crafts acylation (using PPA or SOCl₂/AlCl₃), yields 6-fluoro-4-chromanone . This bicyclic ketone is a high-value intermediate for developing aldose reductase inhibitors and antifungal agents.

Figure 2: Divergent synthesis pathways leading to amine scaffolds and heterocyclic chromanones.

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following spectral criteria:

-

IR Spectroscopy:

-

Strong band at ~2250 cm⁻¹: Characteristic of the C≡N nitrile stretch.

-

Band at ~1240 cm⁻¹: Aryl alkyl ether C-O-C stretch.

-

Absence of broad band at 3200–3600 cm⁻¹ confirms the removal of the phenolic -OH.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.9–7.0 (m, 4H, Aromatic protons).

-

δ 4.15 (t, 2H, -O-CH ₂-).

-

δ 2.80 (t, 2H, -CH ₂-CN).

-

Note: The triplet splitting pattern of the ethylene chain is definitive proof of the Michael addition.

-

Safety & Handling (Nitrile Specifics)

-

Toxicity: Nitriles can liberate cyanide ions under metabolic or extreme chemical conditions. Handle in a well-ventilated fume hood.

-

Skin Contact: Acrylonitrile (reactant) is a potent carcinogen and skin irritant. Double-gloving (Nitrile/Laminate) is mandatory.

-

Waste Disposal: Aqueous waste containing nitriles must be segregated and treated (often with bleach/hypochlorite) to oxidize any potential cyanide before disposal, adhering to local EHS regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85169-02-4, this compound. Retrieved from [Link]

- European Patent Office.Process for preparing 3-(4-Fluorophenoxy)propionitrile (EP0168006A2).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

ChemSrc. this compound Physicochemical Properties. Retrieved from [Link]

3-(4-Fluorophenoxy)propanenitrile spectral data (NMR, IR, MS)

Technical Monograph: Spectroscopic Characterization of 3-(4-Fluorophenoxy)propanenitrile

Executive Summary

This compound (CAS: 85169-02-4) is a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals, particularly serving as a building block for 4-fluorophenoxy-derived heterocycles.[1] Its structural integrity is defined by the para-fluorinated phenolic ether linked to a propionitrile chain.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes theoretical principles with practical experimental data to establish a robust validation framework for researchers in drug development and organic synthesis.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 85169-02-4 |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| Structure | 4-F-C₆H₄-O-CH₂-CH₂-CN |

| Physical State | Colorless to pale yellow liquid / Low melting solid |

| Boiling Point | ~140–145 °C (at reduced pressure) |

Synthesis & Sample Origin

To understand the impurity profile (e.g., unreacted phenol or polymerized acrylonitrile), one must understand the synthesis. The standard industrial preparation involves the Michael addition of 4-fluorophenol to acrylonitrile, catalyzed by a base (e.g., Triton B or Sodium Methoxide).

Reaction Pathway Diagram

Figure 1: Base-catalyzed Michael addition pathway for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is distinct due to the fluorine atom on the aromatic ring, which introduces spin-spin coupling (

Experimental Parameters:

-

Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.

-

Frequency: 400 MHz (minimum recommended for resolving F-coupling).

-

Reference: TMS (0.00 ppm).

^{1}H NMR Data (400 MHz, CDCl₃):

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| Ar-H (ortho to F) | 6.95 – 7.05 | Multiplet | 2H | C3-H, C5-H | |

| Ar-H (meta to F) | 6.80 – 6.90 | Multiplet | 2H | C2-H, C6-H | |

| O-CH₂ | 4.15 | Triplet | 2H | Ether Methylene | |

| CH₂-CN | 2.80 | Triplet | 2H | Nitrile Methylene |

Note: The aromatic region appears as a complex AA'BB'X system due to the fluorine nucleus (X).

^{13}C NMR Data (100 MHz, CDCl₃): The carbon spectrum will show doublets for the aromatic carbons due to C-F coupling.

| Shift (δ, ppm) | Assignment | Coupling ( |

| 157.5 | C-4 (C-F ipso) | |

| 153.8 | C-1 (C-O ipso) | |

| 117.2 | -CN (Nitrile) | Singlet |

| 116.0 | C-3, C-5 | |

| 115.5 | C-2, C-6 | |

| 63.5 | O-CH₂ | Singlet |

| 18.5 | CH₂-CN | Singlet |

NMR Logic Diagram

Figure 2: Logical flow for confirming structure via 1H NMR signal assignment.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the functional groups (Nitrile and Ether) quickly.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2250 – 2255 | Nitrile | Sharp, medium intensity. Diagnostic. | |

| 1505, 1600 | Aromatic Ring | Skeletal vibrations. | |

| 1240 – 1250 | Aryl Alkyl Ether | Strong, asymmetric stretch. | |

| 1210 – 1150 | Aryl Fluoride | Strong band, often overlapping with C-O. | |

| 1030 – 1040 | Ether | Symmetric stretch. | |

| 820 – 830 | Para-substitution | Out-of-plane bending (2 adjacent H). |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Ion (M+): m/z 165.[1]

-

Base Peak: Typically m/z 125 (loss of CH₂CN) or m/z 112 (4-Fluorophenol fragment).

Fragmentation Pattern (EI):

-

m/z 165: Molecular Ion

. -

m/z 125:

. Cleavage of the bond beta to the ether oxygen. -

m/z 112:

. Rearrangement to 4-fluorophenol radical cation. -

m/z 95:

. Loss of OH from the phenol fragment.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

-

Sampling: Weigh approximately 10–15 mg of the sample.

-

Solvation: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Set relaxation delay (d1) to 1.0s.

-

Number of scans (ns): 16 for 1H, 256–1024 for 13C.

-

Temperature: 298 K.

-

Protocol B: GC-MS Purity Check

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Injection: Split mode (20:1), 1 µL injection volume.

-

Detection: EI mode, scan range 40–400 amu.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Propionitrile derivatives. NIST Chemistry WebBook, SRD 69.[2] [Link]

-

PubChem. Compound Summary for CID 43367438 (Analog: 3-(4-fluorophenoxy)-2-methylpropanenitrile).[3] National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Fluorophenoxy)propanenitrile

Abstract

3-(4-Fluorophenoxy)propanenitrile is a versatile chemical intermediate recognized for its utility in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] While its direct mechanism of action is not extensively documented in publicly available literature, its structural resemblance to key components of established therapeutic agents offers a strong basis for a hypothesized biological activity. This technical guide synthesizes available information to propose a primary mechanism of action centered on the inhibition of Cytochrome P450 enzymes, particularly CYP2D6, drawing parallels with the well-characterized pharmacology of fluoxetine. We will delve into the rationale behind this hypothesis, propose a comprehensive suite of experimental protocols for its validation, and discuss the broader implications for drug development.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule of significant interest in medicinal and agricultural chemistry. It serves as a valuable building block in the creation of novel therapeutic agents, particularly in the realms of anti-inflammatory, anti-cancer, and neurological drugs.[1] Its applications also extend to the agrochemical industry for the development of herbicides and pesticides.[1] The presence of the fluorophenoxy group is known to enhance reactivity and selectivity, making it a desirable component in synthetic chemistry.[1]

Despite its widespread use as a synthetic intermediate, a detailed understanding of the intrinsic biological activity and the specific molecular targets of this compound remains elusive. This guide aims to bridge this knowledge gap by proposing a plausible mechanism of action grounded in established principles of medicinal chemistry and pharmacology.

A Proposed Mechanism of Action: The Fluoxetine Analogy and CYP2D6 Inhibition

A critical analysis of the structure of this compound reveals a striking similarity to a core fragment of the selective serotonin reuptake inhibitor (SSRI), fluoxetine (Prozac®). Fluoxetine's chemical name is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The key structural overlap is the 3-phenoxypropane backbone. While fluoxetine possesses a terminal amine group, this compound features a nitrile moiety.

This structural parallel is the cornerstone of our hypothesis: This compound is a potential inhibitor of the Cytochrome P450 enzyme CYP2D6.

The Central Role of CYP2D6 in Drug Metabolism

CYP2D6 is a critical enzyme in the metabolism of approximately 25% of all clinically used drugs, including a vast number of antidepressants, antipsychotics, and beta-blockers.[2] Its activity is highly variable among individuals due to genetic polymorphisms, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[3]

Fluoxetine as a Substrate and Potent Inhibitor of CYP2D6

Fluoxetine is both a substrate and a potent inhibitor of CYP2D6.[4][5] The metabolism of fluoxetine to its active metabolite, norfluoxetine, is primarily mediated by CYP2D6 through N-demethylation.[6][7][8] Crucially, both fluoxetine and norfluoxetine are strong competitive inhibitors of CYP2D6, a characteristic that contributes to numerous drug-drug interactions.[6][9] This inhibition can lead to elevated plasma concentrations of other drugs metabolized by CYP2D6, potentially causing adverse effects.[4]

The Rationale for Hypothesizing CYP2D6 Inhibition by this compound

The structural similarity between this compound and the core of fluoxetine suggests that it may also bind to the active site of CYP2D6. The phenoxy and fluorophenyl groups are lipophilic moieties that can engage in hydrophobic interactions within the enzyme's binding pocket.

The nitrile group, while different from fluoxetine's amine, is a versatile functional group in drug design. It can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[10] In some instances, nitrile groups can even form reversible covalent bonds with active site residues of enzymes, such as serine or cysteine proteases.[11] While CYP enzymes are not proteases, the electron-withdrawing nature of the nitrile could influence the overall electronic profile of the molecule and its interaction with the heme iron center of the cytochrome P450 enzyme.

Therefore, it is highly plausible that this compound acts as an inhibitor of CYP2D6, potentially through competitive or non-competitive mechanisms.[2]

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a series of in vitro and in silico studies are proposed.

In Vitro CYP Inhibition Assays

Objective: To determine the inhibitory potential of this compound on the activity of human CYP2D6 and other major CYP isoforms.

Methodology:

-

Reagents and Materials:

-

Recombinant human CYP enzymes (CYP2D6, CYP3A4, CYP2C9, CYP2C19, CYP1A2) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

A fluorescent or luminescent probe substrate specific for each CYP isoform (e.g., AMMC for CYP2D6).

-

This compound (test compound).

-

A known inhibitor for each CYP isoform as a positive control (e.g., quinidine for CYP2D6).

-

NADPH regenerating system.

-

96-well microplates.

-

Plate reader capable of fluorescence or luminescence detection.

-

-

Experimental Workflow:

-

Prepare a series of dilutions of this compound.

-

In each well of the microplate, combine the recombinant CYP enzyme, the probe substrate, and either the test compound, positive control inhibitor, or vehicle control.

-

Pre-incubate the mixture to allow for potential inhibitor binding.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the signal (fluorescence or luminescence) generated from the metabolism of the probe substrate.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Data Presentation:

| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| CYP2D6 | To be determined | e.g., Quinidine value |

| CYP3A4 | To be determined | e.g., Ketoconazole value |

| CYP2C9 | To be determined | e.g., Sulfaphenazole value |

| CYP2C19 | To be determined | e.g., Ticlopidine value |

| CYP1A2 | To be determined | e.g., Furafylline value |

Causality and Self-Validation: The inclusion of a known potent inhibitor for each CYP isoform serves as a positive control, validating the assay's sensitivity and accuracy. A vehicle control establishes the baseline enzyme activity. A dose-dependent inhibition by this compound would provide strong evidence for its inhibitory activity.

Mechanism of Inhibition Studies

Objective: To elucidate the mode of CYP2D6 inhibition (competitive, non-competitive, or uncompetitive) by this compound.

Methodology:

-

Experimental Design:

-

Perform the CYP2D6 inhibition assay as described above, but with varying concentrations of both the probe substrate and this compound.

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the presence and absence of different concentrations of the inhibitor.

-

Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition.

-

Visualization of Logical Relationships:

Caption: Hypothetical binding of the compound in the CYP2D6 active site.

Broader Implications and Future Directions

The confirmation of this compound as a CYP2D6 inhibitor would have significant implications for its use in drug development.

-

Drug-Drug Interactions: If incorporated into a new chemical entity, this moiety could be a source of drug-drug interactions, necessitating careful consideration during preclinical and clinical development.

-

Pharmacokinetic Modulation: The inhibitory activity could be intentionally leveraged to modulate the pharmacokinetics of co-administered drugs, a strategy used in some combination therapies.

-

Structure-Activity Relationship (SAR) Studies: Understanding how the nitrile group contributes to CYP2D6 inhibition can inform the design of future molecules with tailored pharmacological profiles, potentially leading to the development of more selective and potent drugs.

Future research should focus on in vivo studies to confirm the relevance of the in vitro findings and to assess the impact of this compound on the pharmacokinetics of known CYP2D6 substrates in animal models.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural analogy to fluoxetine provides a compelling rationale for hypothesizing its role as a CYP2D6 inhibitor. The experimental framework outlined in this guide offers a robust and scientifically sound approach to validating this hypothesis. Elucidating the biological activity of this widely used chemical intermediate is not only of academic interest but also holds practical importance for the design and development of safer and more effective pharmaceuticals.

References

-

Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. (2021). National Institutes of Health. [Link]

-

Annotation of CPIC Guideline for fluoxetine and CYP2D6. ClinPGx. [Link]

-

How is Prozac (fluoxetine) metabolized?. Dr.Oracle. [Link]

-

Fluoxetine- and Norfluoxetine-Mediated Complex Drug–Drug Interactions: In Vitro to In Vivo Correlation of Effects on CYP2D6, CYP2C19, and CYP3A4. (2014). ResearchGate. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Human cytochromes mediating N-demethylation of fluoxetine in vitro. National Institutes of Health. [Link]

-

What are CYP2D6 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

- CYP2D6. [Source Not Provided].

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). National Institutes of Health. [Link]

-

Inhibition of cytochrome P450 2D6: structure-activity studies using a series of quinidine and quinine analogues. National Institutes of Health. [Link]

-

A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. (2022). National Institutes of Health. [Link]

- CYP2D6: fluoxetine. [Source Not Provided].

-

The Distribution of Fluoxetine and Norfluoxetine in Postmortem Fluids and Tissues. Defense Technical Information Center. [Link]

-

Fluoxetine. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpac.org.nz [bpac.org.nz]

- 5. Fluoxetine - Wikipedia [en.wikipedia.org]

- 6. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. g-standaard.nl [g-standaard.nl]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 3-(4-Fluorophenoxy)propanenitrile

CAS Number: 50463-05-7 Synonyms: 3-(4-Fluorophenoxy)propionitrile; 3-(p-Fluorophenoxy)propionitrile Chemical Formula: C₉H₈FNO Molecular Weight: 165.16 g/mol

Executive Summary & Application Context

This technical guide addresses the safety, handling, and synthesis workflows for 3-(4-Fluorophenoxy)propanenitrile , a critical intermediate in the synthesis of 6-fluoro-4-chromanone . This chromanone scaffold is a foundational building block for spiro-hydantoin aldose reductase inhibitors, most notably Sorbinil (used in diabetic neuropathy research).

Critical Safety Directive: While the isolated ether-nitrile exhibits moderate toxicity, its synthesis involves Acrylonitrile (a volatile carcinogen) and 4-Fluorophenol (a corrosive toxicant). Furthermore, metabolic processing of alkyl nitriles can liberate cyanide.[1][2] Therefore, handling protocols must adhere to Biosafety Level 2 (BSL-2) chemical hygiene standards with specific controls for cyanide precursors.

Physicochemical & Toxicological Profile[3][4]

Chemical Properties

| Property | Value | Context for Handling |

| Physical State | Crystalline Solid / Oily Liquid (purity dependent) | Low dusting potential if oily; high inhalation risk if crystalline dust. |

| Melting Point | 62–64 °C | Gentle heating required for melt-transfer; avoid overheating to prevent decomposition. |

| Solubility | Organic solvents (DCM, EtOAc, Methanol); Insoluble in water | Lipophilic nature implies high potential for dermal absorption. |

| Reactivity | Stable under ambient conditions. Hydrolyzes in strong acid/base. | Incompatible with strong oxidizers and reducing agents (e.g., LiAlH₄). |

Hazard Identification (GHS Classification)

Based on structural alerts and analog read-across (aryl ether nitriles).

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[3] Harmful if swallowed or absorbed through skin.[4][5][6]

-

Skin/Eye Irritation: Category 2A/2. Causes serious eye irritation and skin irritation.[5][6]

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).[7]

-

Metabolic Hazard: Warning: Aliphatic nitriles (the propionitrile tail) can undergo hepatic metabolism (via Cytochrome P450) to release cyanide anions (

), leading to histotoxic hypoxia.

Engineering Controls & Personal Protective Equipment (PPE)[6]

The "Barrier of Entry" Logic

The primary risk is not just the compound, but the permeation of the nitrile moiety through standard glove materials.

-

Respiratory: Work must be performed in a certified chemical fume hood (Face velocity > 100 fpm). If handling powder outside a hood, a P100/N95 respirator with organic vapor cartridges is mandatory.

-

Dermal (Hands):

-

Standard Nitrile Gloves (4 mil):Insufficient for prolonged contact. Nitriles can permeate nitrile rubber.

-

Recommended:Double-gloving (Inner: Nitrile; Outer: Butyl Rubber or Silver Shield™ laminate) is required during synthesis or transfer of concentrated stock.

-

-

Ocular: Chemical splash goggles. Face shield required if working with quantities > 100g or during high-temperature synthesis.

Hazard Assessment Diagram

The following logic flow dictates the safety response based on the state of the material.

Figure 1: Decision logic for PPE selection based on physical state, emphasizing the critical path to cyanide response.

Synthesis & Handling Workflow

Context: The synthesis typically involves the Michael Addition of 4-fluorophenol to acrylonitrile. This step presents the highest risk profile due to the presence of unreacted acrylonitrile (Carcinogen 1B).

Synthesis Protocol (Safe Operating Procedure)

Note: This protocol focuses on safety checkpoints rather than just yield optimization.

-

Reagent Preparation:

-

Reaction Setup (The "Closed System" Rule):

-

Use a 3-neck round bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

-

Safety Check: Ensure the system is under a slight positive pressure of Nitrogen (

) to prevent moisture ingress and contain vapors. -

Scrubber: Vent the condenser outlet through a bleach (sodium hypochlorite) scrubber to neutralize any escaping acrylonitrile vapors.

-

-

Execution:

-

Mix 4-fluorophenol and catalyst.[8] Heat to 70–80°C.

-

Add acrylonitrile dropwise. Exothermic Control: Monitor temperature closely. Rapid addition can cause thermal runaway.

-

Post-Reaction: Heat at reflux for 2–4 hours to ensure complete consumption of the toxic acrylonitrile.

-

-

Workup (The "Decontamination" Phase):

-

Cool mixture. Neutralize catalyst with dilute HCl.

-

Critical Wash: Wash the organic layer with dilute NaOH to remove unreacted 4-fluorophenol.

-

Solvent Removal: Rotary evaporate in a hood. The distillate contains toxic volatiles—dispose of as hazardous organic waste.

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow highlighting the critical safety checkpoint for acrylonitrile consumption.

Emergency Response Protocols

Cyanide Exposure Management

Although this compound releases cyanide slowly compared to simple salts, the potential exists.

-

Symptoms: Headache, dizziness, rapid breathing, almond odor on breath, collapse.

-

Immediate Action:

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Respirator, Butyl gloves, Tyvek suit).

-

Containment: Cover spill with a specific absorbent (e.g., Chemizorb® for organics).

-

Deactivation: Treat the spill area with 5% Sodium Hypochlorite (Bleach) solution to oxidize any free cyanide or acrylonitrile residues.

-

Disposal: Collect in a dedicated container labeled "Toxic Organic Waste."

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended).

-

Container: Amber glass to prevent photo-degradation. Keep under inert gas (Argon/Nitrogen) if storing for >6 months.

-

Incompatibility: Segregate from strong acids (HCl, H₂SO₄) to prevent premature hydrolysis to the amide/acid or cyclization to the chromanone.

References

-

Key Organics. (2017). Safety Data Sheet: 3-(4-Bromophenoxy)propanenitrile (Analog Read-across). Retrieved from

-

Sarges, R. (1985). Process for preparing 3-(4-fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone.[8] European Patent EP0168006A2. Retrieved from

-

National Institutes of Health (NIH). (2023). Aliphatic Nitriles - Acute Exposure Guideline Levels. National Library of Medicine. Retrieved from

-

Tanii, H., et al. (2004). Allyl nitrile: Toxicity and health effects.[5][6] Industrial Health, 42(3). Retrieved from

-

Sigma-Aldrich. (2025).[6] Safety Data Sheet: 4-Fluorophenol (Precursor Safety). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. More is on the way! | Airgas [airgas.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

- 8. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Solvent Selection for 3-(4-Fluorophenoxy)propanenitrile

This technical guide provides an in-depth analysis of the solubility profile of 3-(4-Fluorophenoxy)propanenitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., chromanones, sorbinil intermediates) and agrochemicals.

Executive Summary

This compound (CAS: 50463-54-2) is a substituted ether-nitrile typically presenting as a colorless to pale yellow liquid or low-melting solid. Its solubility behavior is governed by the competition between the lipophilic fluorophenyl ring and the polar nitrile/ether functionalities.

This guide moves beyond basic solubility tables to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction media, extraction protocols, and purification workflows.

Physicochemical & Mechanistic Profile

To predict solubility behavior without exhaustive empirical testing, we apply Structure-Property Relationships (SPR) and Hansen Solubility Parameters (HSP) concepts.

Structural Determinants

-

Fluorophenyl Group: The fluorine atom induces high metabolic stability and lipophilicity. It engages in weak London dispersion forces, making the molecule soluble in non-polar to moderately polar aromatic solvents (e.g., Toluene).

-

Ether Linkage (-O-): Acts as a hydrogen bond acceptor but lacks donor capability. This facilitates solubility in protic solvents (Alcohols) only if they can donate protons.

-

Nitrile Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents (Acetonitrile, DMSO, DMF).

Solubility Thermodynamics (The "Like Dissolves Like" Mechanism)

The compound exhibits a "Dual-Nature" solubility:

-

Hydrophobic Effect: The aromatic ring prevents dissolution in water (LogP > 1.5 estimated).

-

Dipole-Dipole Interaction: The nitrile tail allows miscibility with polar organic solvents.

Solubility Tier List & Data

The following data categorizes solvents based on their thermodynamic compatibility with this compound.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |

| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | High (Miscible) | Strong dipole-dipole interactions align with the nitrile group. | Reaction Medium: Ideal for nucleophilic substitution synthesis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force compatibility with the fluorophenyl ring. | Transport/Analysis: Standard solvent for NMR/HPLC injection. |

| Ethers/Esters | Ethyl Acetate, Diethyl Ether, THF | High | Moderate polarity matches the ether linkage; low steric hindrance. | Extraction: Primary choice for liquid-liquid extraction from aqueous phases. |

| Aromatics | Toluene, Benzene | Moderate to High | Scale-up: Used for azeotropic drying or high-temp reactions. | |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp Dependent) | Soluble when hot; may phase separate or crystallize (if solid) when cold. | Purification: Potential recrystallization solvent (if solid) or co-solvent.[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Low / Immiscible | Lacks polarity to overcome nitrile dipole interactions. | Anti-Solvent: Used to precipitate impurities or oil-out the product. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; water-water H-bonds are too strong to break. | Wash Phase: Used to remove inorganic salts during workup. |

Experimental Protocols

Protocol A: Solvent Selection for Synthesis (Reaction Engineering)

Objective: Maximize reaction rate while minimizing by-products. Context: Synthesis typically involves reacting 4-fluorophenol with acrylonitrile.[3][4]

Workflow:

-

Primary Candidate: Acetonitrile (ACN) .

-

Why: Refluxing ACN provides sufficient thermal energy (~82°C) and solvates the intermediate ions without trapping nucleophiles (unlike protic solvents).

-

-

Alternative: DMF (Dimethylformamide).

-

Use Case: If the reaction requires higher temperatures (>100°C) or stronger bases (e.g., K2CO3).

-

Warning: DMF is difficult to remove; requires aqueous wash.

-

Protocol B: Purification via Liquid-Liquid Extraction (Self-Validating)

Objective: Isolate pure this compound from a crude reaction mixture.

Step-by-Step Methodology:

-

Quench: Pour crude reaction mixture (e.g., in ACN) into Ice Water (5x volume).

-

Validation: The product should oil out or precipitate. If no phase separation occurs, ionic strength is too low—add NaCl (Brine).

-

-

Extraction: Add Diethyl Ether or Ethyl Acetate (1:1 volume ratio to aqueous phase).

-

Agitation: Shake vigorously for 2 minutes to reach equilibrium.

-

-

Separation: Collect the organic (top) layer.

-

Check: The aqueous layer should be clear. If cloudy, re-extract.

-

-

Wash: Wash organic layer with 10% NaOH (removes unreacted 4-fluorophenol) followed by 2N HCl (neutralization).[4]

-

Drying: Dry over Anhydrous MgSO₄.

-

Concentration: Remove solvent via rotary evaporation.

Decision & Workflow Visualization

Solubility & Purification Logic

The following diagram illustrates the decision process for solvent selection based on the process stage (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection during synthesis and workup phases.

Gravimetric Solubility Determination Protocol

For researchers requiring exact solubility values (mg/mL), use this standardized "Saturation Shake-Flask" workflow.

Figure 2: Standardized Saturation Shake-Flask Protocol for empirical data generation.

References

-

European Patent Office. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone. EP0168006A2. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3020475, this compound. Retrieved from .

-

BenchChem. (2025).[5] Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. (Analogous chemistry reference). Retrieved from .

-

University of Rochester. (n.d.). Solvent Selection and Recrystallization Guide. Department of Chemistry. Retrieved from .

Sources

- 1. reddit.com [reddit.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

- 4. Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Patent 0168006 [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Guide: Synthesis and Agrochemical Utility of 3-(4-Fluorophenoxy)propanenitrile

Executive Summary

This application note details the synthesis, characterization, and downstream utility of 3-(4-fluorophenoxy)propanenitrile (CAS 403-26-9). As a versatile intermediate, this molecule serves as a critical building block in the development of modern agrochemicals, specifically fungicides and herbicides. The incorporation of the 4-fluorophenoxy moiety enhances metabolic stability via the "fluorine effect," while the nitrile functionality provides a flexible handle for transformation into carboxylic acids (auxin mimics), amides, or nitrogen-containing heterocycles.

This guide provides a validated protocol for the cyanoethylation of 4-fluorophenol , followed by its hydrolysis to the corresponding acid, a precursor for chroman-4-one based fungicides.

Part 1: Strategic Importance in Agrochemical Design

The Fluorine Effect

The inclusion of fluorine in agrochemicals is not cosmetic; it is functional. The C-F bond is metabolically robust, preventing oxidative degradation by cytochrome P450 enzymes in plants and pests. In the context of this compound:

-

Lipophilicity: The fluorine atom increases the LogP, facilitating transport across waxy plant cuticles or insect exoskeletons.

-

Metabolic Blocking: Para-substitution on the phenoxy ring blocks the primary site of metabolic hydroxylation, extending the half-life of the active ingredient.

The Nitrile "Handle"

The propanenitrile chain acts as a "masked" functionality. It is chemically stable during early synthetic steps but can be activated late-stage to yield:

-

Carboxylic Acids: Via acid hydrolysis (precursors to phenoxy-alkanoic herbicides).

-

Chromanones: Via intramolecular cyclization (scaffolds for fungicides like Blasticidin analogs).

-

Amines: Via reduction (building blocks for broad-spectrum fungicides).

Part 2: Synthesis Protocol (Cyanoethylation)

Objective: Synthesize this compound via the Michael addition of 4-fluorophenol to acrylonitrile.

Reaction Mechanism

The reaction proceeds via a base-catalyzed Michael addition. The base (Triton B) deprotonates the phenol, generating a phenoxide ion which acts as a nucleophile attacking the

Figure 1: Mechanism of base-catalyzed cyanoethylation.

Experimental Procedure

Safety Warning: Acrylonitrile is a volatile carcinogen and highly flammable. All operations must be performed in a functioning fume hood. 4-Fluorophenol is corrosive.

Reagents:

-

4-Fluorophenol (1.0 eq)

-

Acrylonitrile (1.5 - 2.0 eq)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

-

Solvent: Water or neat (if temperature controlled)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

-

Charging: Add 4-fluorophenol (11.2 g, 100 mmol) and Triton B (2 mL) to the flask. Heat gently to 45°C to ensure a homogenous melt/solution.

-

Addition: Add acrylonitrile (10.6 g, 200 mmol) dropwise via the addition funnel over 30 minutes.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting phenol spot (

) should disappear, replaced by the nitrile product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Dichloromethane (DCM, 50 mL).

-

Wash with 1N NaOH (2 x 30 mL) to remove unreacted phenol.

-

Wash with water (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate the solvent under reduced pressure. The residue is typically a light yellow oil that may solidify upon standing (mp ~44-45°C). If necessary, recrystallize from ethanol/water or purify via vacuum distillation.

Yield Expectation: 85–92%

Part 3: Downstream Application (Hydrolysis to Acid)

Objective: Convert the nitrile to 3-(4-fluorophenoxy)propanoic acid , a key intermediate for chromanone synthesis (fungicides).

Workflow Diagram

Figure 2: Workflow for the conversion of nitrile to agrochemical acid scaffold.

Hydrolysis Protocol

-

Reaction: In a round-bottom flask, combine the nitrile (10 g) with concentrated HCl (30 mL).

-

Reflux: Heat to reflux (100°C) for 4–6 hours. The nitrile is initially insoluble but will dissolve as it converts to the acid.[3]

-

Note: Ammonium chloride (

) will precipitate during the reaction.

-

-

Isolation: Pour the hot reaction mixture into ice water (100 mL). The product, 3-(4-fluorophenoxy)propanoic acid , will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from toluene if high purity is required.

Part 4: Analytical Quality Control

To ensure the integrity of the intermediate for agrochemical use, the following specifications must be met.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white solid | Visual | May be oil if traces of solvent remain. |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water | Monitor phenol impurity (<0.5%). |

| 1H NMR ( | 400 MHz NMR | Triplet at 2.8 ppm confirms nitrile chain. | |

| IR Spectroscopy | 2250 | FT-IR (Neat) | Disappearance of OH stretch (3300 |

References

-

Sumitomo Chemical Company. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone. European Patent EP0168006A2. Link

-

Organic Reactions. (2011). Cyanoethylation. Organic Reactions, Vol 5. Wiley.[1] Link

-

ChemGuide. (2023). Hydrolysis of Nitriles. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68087, 3-(4-Fluorophenoxy)propionitrile. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(4-Fluorophenoxy)propanenitrile

Introduction

3-(4-Fluorophenoxy)propanenitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a fluorophenoxy group, enhances reactivity and selectivity, making it a valuable component in the development of novel therapeutic agents.[1] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Therefore, a robust and reliable analytical method for determining the purity of this compound is essential for quality control in drug development and manufacturing.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential process-related impurities and degradation products. The method is designed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Principle

Reverse-phase HPLC is a powerful technique for separating compounds with varying polarities.[6][7] In this method, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[6][7] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[6] Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while polar compounds elute earlier.

For the analysis of this compound, a moderately polar compound, RP-HPLC offers excellent resolution and sensitivity. A gradient elution is employed to ensure the effective separation of the main component from both more polar and less polar impurities that may be present.

Materials and Methods

Reagents and Materials

-

Reference Standard: this compound (Purity ≥ 99.5%)

-

Solvents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, filtered and degassed)

-

-

Buffer Components:

-

Phosphoric Acid (Analytical Grade)

-

-

Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The use of a PDA detector is recommended for peak purity analysis.[8]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 20.1 | 70 | 30 |

| 25 | 70 | 30 |

Experimental Protocols

Standard Preparation

-

Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

-

Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation

-

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

-

Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the standard solution five times.

-

Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be ≤ 2.0%.

-

Determine the theoretical plates (N) and tailing factor (T) for the this compound peak. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Caption: HPLC Purity Analysis Workflow.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[5][9] The key validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity, a forced degradation study should be performed.

-

Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10]

-

Analyze the stressed samples and a placebo solution.

-

The method is considered specific if the this compound peak is well-resolved from any degradation products and there is no interference from the placebo.

Linearity

Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal concentration). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies. Spike a known amount of the reference standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[11]

Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The RSD of the purity results should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts using two different HPLC systems. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that gives an S/N of 3:1, and the LOQ is the concentration that gives an S/N of 10:1.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Parameters to vary include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Analysis and Interpretation

The purity of this compound is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main component at the detection wavelength. If this is not the case, a relative response factor should be determined for each impurity.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential process-related impurities.[12][13] Common impurities may include:

-

Starting materials: Unreacted 4-fluorophenol or acrylonitrile.

-

By-products: Isomeric products or products from side reactions.

-

Degradation products: Hydrolysis of the nitrile group to a carboxylic acid or amide.

Caption: Potential Sources of Impurities.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the purity analysis of this compound. The detailed protocol and validation guidelines ensure that the method is reliable and suitable for routine quality control in a regulated environment. By following these procedures, researchers and drug development professionals can confidently assess the purity of this critical intermediate, contributing to the overall quality and safety of the final pharmaceutical or agrochemical product.

References

- Vertex AI Search. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.

- National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

- ResearchGate. (2015, October 20). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard.

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.

- Chem-Impex. (n.d.). 3-(4-fluorophénoxy)propanenitrile.

- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

- SciSpace. (n.d.). A review on method development by hplc.

- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns.

- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- ChemScene. (n.d.). 3-(2,4-Difluorophenoxy)propanenitrile.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- PubMed Central. (2011, February 28). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine.

- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- PubMed Central. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.

- Newcrom. (n.d.). Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column.

- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.

- ResearchGate. (2025, August 6). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.

- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES.

- PubMed. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. orochem.com [orochem.com]

- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 8. asianjpr.com [asianjpr.com]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-(4-Fluorophenoxy)propanenitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Fluorophenoxy)propanenitrile (CAS: 85169-02-4). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including specific kinase inhibitors and amidine-based therapeutics.

The protocol utilizes a Triton B (benzyltrimethylammonium hydroxide) catalyzed Michael addition of 4-fluorophenol to acrylonitrile. Unlike traditional inorganic base methods (NaOH/KOH), Triton B acts as a phase-transfer catalyst and organic base, allowing for a solvent-free (neat) or high-concentration reaction. This approach maximizes reactor throughput, minimizes solvent waste, and suppresses side reactions (such as acrylonitrile polymerization), rendering it suitable for kilogram-to-pilot scale operations.

Scientific Background & Mechanism[1]

Retrosynthetic Analysis

The target molecule is constructed via the O-cyanoethylation of a phenol. The electron-withdrawing fluorine atom at the para position increases the acidity of the phenol (pKa ~9.9) relative to unsubstituted phenol, making the phenoxide anion a stable yet potent nucleophile for the Michael addition.

Reaction Mechanism

The reaction proceeds through a base-catalyzed Michael addition.[1][2][3]

-

Activation: The base (Triton B) deprotonates 4-fluorophenol to generate the 4-fluorophenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the

-carbon of acrylonitrile. -

Stabilization & Protonation: The resulting enolate intermediate abstracts a proton (from the conjugate acid of the catalyst or trace water/phenol) to yield the final nitrile.

Process Development Strategy

Catalyst Selection: Why Triton B?

While NaOH or NaOMe are inexpensive, they often require aqueous conditions or alcohols, which can lead to hydrolysis of the nitrile or require difficult solvent strips. Triton B (40% in methanol or water) is preferred for scale-up because:

-

Solubility: It is miscible with the organic phase, ensuring rapid reaction rates.

-

Volatility: The methanol carrier is easily removed.

-

Basic Strength: Sufficient to deprotonate the phenol without causing rapid polymerization of the acrylonitrile.

Safety Considerations (Critical)

-

Acrylonitrile: Highly toxic, carcinogenic, and flammable. It can undergo explosive polymerization if overheated or treated with concentrated base without dilution. Action: Always add acrylonitrile slowly to the phenol/catalyst mixture (dosage controlled) to manage the exotherm. Never add catalyst to bulk acrylonitrile.

-

4-Fluorophenol: Corrosive and toxic. Rapidly absorbed through skin. Action: Use PEG-300 or PEG-400 for immediate first aid on skin splashes.[4]

Experimental Protocol

Materials & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[5] | Density (g/mL) |

| 4-Fluorophenol | Substrate | 112.10 | 1.00 | 1.16 |

| Acrylonitrile | Reagent | 53.06 | 2.50 | 0.81 |

| Triton B (40% in MeOH) | Catalyst | 167.29 | 0.05 | 0.90 |

| MTBE or Toluene | Extraction Solvent | - | - | - |

| HCl (1M) | Quench | 36.46 | - | - |

Note: Excess acrylonitrile is used to drive the reaction to completion and serves as a pseudo-solvent. It is easily recovered via distillation.

Step-by-Step Methodology (1.0 kg Scale Basis)

Phase 1: Reactor Setup & Activation

-